3-Methyl-3-phenylbutan-1-ol

Organic Synthesis Chemical Intermediate Oxidation Reactions

3-Methyl-3-phenylbutan-1-ol (CAS 21438-74-4), also known as γ,γ-dimethylbenzenepropanol, is a primary aromatic alcohol with the molecular formula C₁₁H₁₆O and a molecular weight of 164.24 g/mol. Structurally, it features a primary hydroxyl (-OH) group at the terminus of a four-carbon chain that is substituted at the γ-position with a methyl and a phenyl group.

Molecular Formula C11H16O
Molecular Weight 164.24 g/mol
CAS No. 21438-74-4
Cat. No. B3049658
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-Methyl-3-phenylbutan-1-ol
CAS21438-74-4
Molecular FormulaC11H16O
Molecular Weight164.24 g/mol
Structural Identifiers
SMILESCC(C)(CCO)C1=CC=CC=C1
InChIInChI=1S/C11H16O/c1-11(2,8-9-12)10-6-4-3-5-7-10/h3-7,12H,8-9H2,1-2H3
InChIKeyRGQOAXMSQIXWEV-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





3-Methyl-3-phenylbutan-1-ol (CAS 21438-74-4): Primary Alcohol for Synthesis and Research Procurement


3-Methyl-3-phenylbutan-1-ol (CAS 21438-74-4), also known as γ,γ-dimethylbenzenepropanol, is a primary aromatic alcohol with the molecular formula C₁₁H₁₆O and a molecular weight of 164.24 g/mol . Structurally, it features a primary hydroxyl (-OH) group at the terminus of a four-carbon chain that is substituted at the γ-position with a methyl and a phenyl group . This compound is an isomer of the commercially available fragrance ingredient 2-Methyl-4-phenylbutan-2-ol (CAS 103-05-9) but differs in alcohol classification (primary vs. tertiary) and substitution pattern, which dictates its unique reactivity profile [1]. It is supplied as a colorless to pale yellow liquid with a distinctive aromatic odor, insoluble in water but soluble in common organic solvents .

Why 3-Methyl-3-phenylbutan-1-ol Cannot Be Replaced by Isomeric Aromatic Alcohols


While isomeric compounds like 2-Methyl-4-phenylbutan-2-ol (CAS 103-05-9) share the same molecular weight (164.24 g/mol) and formula (C₁₁H₁₆O), their alcohol class and substitution patterns create functionally distinct molecules that are not interchangeable for specific synthetic and research applications . 3-Methyl-3-phenylbutan-1-ol is a primary alcohol, enabling selective oxidation and other transformations not accessible to its tertiary alcohol isomer . Furthermore, the compound's unique gem-dimethyl substitution at the γ-carbon introduces steric bulk and influences carbocation stability, which has been directly studied in the context of solvolytic aryl participation, a phenomenon not equally observable in less substituted analogs [1][2]. Simple substitution with a compound like 4-phenylbutan-1-ol (CAS 3360-41-6) or 3-phenylbutan-1-ol (CAS 2722-36-3) results in the loss of this key steric and electronic environment, fundamentally altering reactivity and experimental outcomes [2][3].

Quantitative Differentiators of 3-Methyl-3-phenylbutan-1-ol (CAS 21438-74-4) vs. Comparators


Primary Alcohol Functional Group Enables Selective Oxidation Unavailable in Tertiary Alcohol Isomers

3-Methyl-3-phenylbutan-1-ol is a primary alcohol , which can be selectively oxidized to the corresponding aldehyde or carboxylic acid. This is a fundamental synthetic pathway not available to its direct isomer, 2-Methyl-4-phenylbutan-2-ol (CAS 103-05-9), which is a tertiary alcohol and is resistant to oxidation without undergoing carbon-carbon bond cleavage [1]. This structural distinction defines the entire downstream synthetic utility of the molecule.

Organic Synthesis Chemical Intermediate Oxidation Reactions

Gem-Dimethyl Substitution at C3 Establishes Unique Steric Environment for Solvolysis Studies

The gem-dimethyl group at the γ-position of 3-Methyl-3-phenylbutan-1-ol and its derivatives provides a steric environment that significantly increases the tendency for aryl participation during solvolysis reactions [1]. This effect is quantifiably different from non-gem-dimethyl substituted analogs like 4-phenylbutan-1-ol (CAS 3360-41-6) or 3-phenylbutan-1-ol (CAS 2722-36-3), which lack the same steric acceleration [1][2]. The compound serves as a specific probe for studying the effects of steric bulk on reaction mechanisms, a property intentionally designed into the molecular framework [1].

Physical Organic Chemistry Reaction Kinetics Steric Effects

Molecular Weight Differentiates from Non-Methylated Phenylbutanol Analogs

3-Methyl-3-phenylbutan-1-ol has a molecular weight of 164.24 g/mol, which is exactly 14.02 g/mol (a CH₂ unit) greater than non-methylated analogs such as 3-phenylbutan-1-ol (MW 150.22 g/mol) and 4-phenylbutan-1-ol (MW 150.22 g/mol) [1][2]. This difference in mass and corresponding physical properties (e.g., boiling point, density, and chromatographic retention time) ensures that the compound can be easily distinguished and that its use in a synthetic or analytical procedure will not be confounded by the presence of these lower mass analogs.

Chemical Properties Mass Spectrometry Structure Confirmation

Specific Precursor for the Synthesis of 1-Aryl-3-methyl-3-phenylbutan-1-ols and Downstream Indane Derivatives

3-Methyl-3-phenylbutan-1-ol derivatives serve as direct precursors for synthesizing a series of 1-aryl-3-methyl-3-phenylbutan-1-ols, which upon dehydration with p-toluenesulfonic acid yield (E)-1-aryl-3-methyl-3-phenylbut-1-enes [1]. These olefins can be further converted to 3-aryl-1,1-dimethylindanes via cyclization under acidic conditions [1]. This established synthetic route is specific to the 3-methyl-3-phenylbutan-1-ol scaffold and cannot be replicated using unsubstituted phenylbutanols or regioisomeric alcohols like 2-methyl-4-phenylbutan-2-ol due to the required carbocation intermediate stability and substitution pattern [1][2].

Organic Synthesis Medicinal Chemistry Building Blocks

Optimal Procurement Scenarios for 3-Methyl-3-phenylbutan-1-ol (CAS 21438-74-4)


Physical Organic Chemistry Research Requiring Gem-Dimethyl Steric Probes

As demonstrated by Winstein and Heck [1], this compound and its derivatives are uniquely suited for studying steric acceleration and aryl participation in solvolysis reactions. Its gem-dimethyl group provides a specific, quantifiable steric environment [1] not present in analogs like 4-phenylbutan-1-ol. Procurement for this purpose is justified when the research objective is to measure the effect of steric bulk on reaction kinetics or to generate specific carbocation intermediates.

Synthesis of Specialized Building Blocks for Indane and Related Heterocyclic Scaffolds

The established route to 3-aryl-1,1-dimethylindanes via the dehydration and cyclization of 3-methyl-3-phenylbutan-1-ol derivatives [1] makes this compound a critical starting material for any laboratory focused on synthesizing this class of molecules. Its use is non-negotiable for accessing this specific substitution pattern and ring system efficiently [1], a synthetic path not accessible from isomeric or less substituted phenylbutanols.

Analytical Reference Standard for Distinguishing Isomeric Phenylbutanols

Given its unique molecular weight of 164.24 g/mol [1], 3-Methyl-3-phenylbutan-1-ol can serve as a distinct reference standard for analytical method development, particularly in GC-MS or LC-MS, where it must be reliably distinguished from its lower molecular weight analogs (150.22 g/mol) such as 3-phenylbutan-1-ol [2] and its structural isomer 2-Methyl-4-phenylbutan-2-ol which share the same mass but different retention characteristics.

Research Requiring Selective Oxidation of a Primary Aromatic Alcohol

In synthetic sequences requiring the selective oxidation of an alcohol to an aldehyde or acid, 3-Methyl-3-phenylbutan-1-ol is the only suitable choice among its direct isomers. Its primary alcohol group allows for controlled oxidation [1], whereas the tertiary alcohol 2-Methyl-4-phenylbutan-2-ol cannot be oxidized without breaking the carbon skeleton . This makes the former an essential reagent for any project aiming to install the corresponding carbonyl functionality at the end of the butyl chain.

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